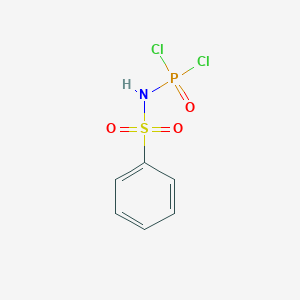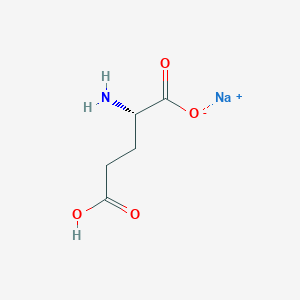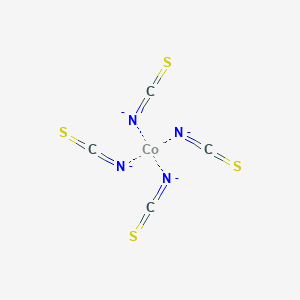
N-dichlorophosphorylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-dichlorophosphorylbenzenesulfonamide is a chemical compound with the molecular formula C6H6Cl2NO3PS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of both phosphoryl and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dichlorophosphorylbenzenesulfonamide typically involves the reaction of benzenesulfonamide with phosphoryl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5SO2NH2+POCl3→C6H5SO2N(POCl2)+HCl
The reaction is usually conducted at a temperature range of 50-70°C, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-dichlorophosphorylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of amines and phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid and phosphoryl derivatives.
Reduction: Production of benzenesulfonamide and phosphine oxide.
Substitution: Generation of substituted benzenesulfonamides and phosphoryl compounds.
Scientific Research Applications
N-dichlorophosphorylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-dichlorophosphorylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to the disruption of metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide compound with similar reactivity but lacking the phosphoryl group.
Phosphoryl Chloride: A reagent used in the synthesis of phosphoryl compounds, but without the sulfonamide functionality.
Sulfonimidates: Compounds with similar sulfur and nitrogen functional groups but different reactivity and applications.
Uniqueness
N-dichlorophosphorylbenzenesulfonamide is unique due to the presence of both phosphoryl and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-dichlorophosphorylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2NO3PS/c7-13(8,10)9-14(11,12)6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNVYOSPXMTLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NP(=O)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2NO3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369759 |
Source


|
| Record name | N-(Benzenesulfonyl)phosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16767-55-8 |
Source


|
| Record name | N-(Benzenesulfonyl)phosphoramidic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)





![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
